![molecular formula C28H23FN2O5 B422126 METHYL (4Z)-4-[(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B422126.png)
METHYL (4Z)-4-[(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{4-[2-(4-fluoroanilino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and a fluoroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Benzylidene Group: This step involves the condensation of the pyrrole derivative with a benzaldehyde derivative under basic conditions.
Attachment of the Fluoroanilino Moiety: This is typically done through a nucleophilic substitution reaction where the fluoroaniline reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluoroanilino moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The fluoroanilino moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrrole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(4-fluoroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- 4-((4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
Methyl 4-{4-[2-(4-fluoroanilino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, a benzylidene group, and a fluoroanilino moiety. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C28H23FN2O5 |
|---|---|
Molecular Weight |
486.5g/mol |
IUPAC Name |
methyl (4Z)-4-[[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C28H23FN2O5/c1-18-26(28(34)35-2)24(27(33)31(18)22-6-4-3-5-7-22)16-19-8-14-23(15-9-19)36-17-25(32)30-21-12-10-20(29)11-13-21/h3-16H,17H2,1-2H3,(H,30,32)/b24-16- |
InChI Key |
VUTKIPBAXXBPPC-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)/C(=O)N1C4=CC=CC=C4)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)C(=O)N1C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)C(=O)N1C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


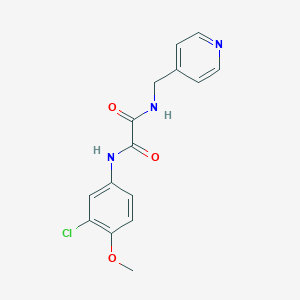
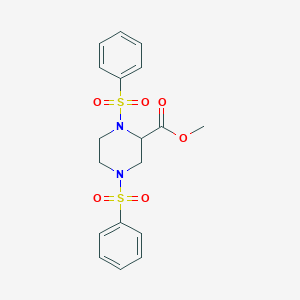
![N-(2-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422047.png)
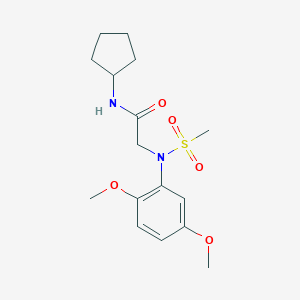
![N-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B422052.png)
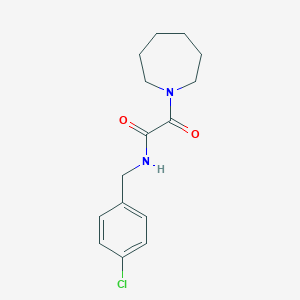
![ethyl (4Z)-1-(2-methoxyethyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422054.png)
![methyl (5Z)-1-(4-chlorophenyl)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422055.png)
![ethyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422056.png)
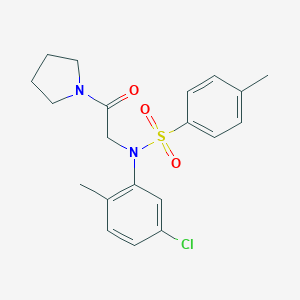
![ETHYL (4Z)-2-METHYL-5-OXO-1-PHENYL-4-({4-[(PHENYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B422063.png)
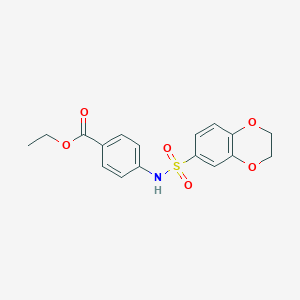
![2-{[4-(methyloxy)phenyl][(4-methylphenyl)sulfonyl]amino}-N-naphthalen-1-ylacetamide](/img/structure/B422067.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B422068.png)
